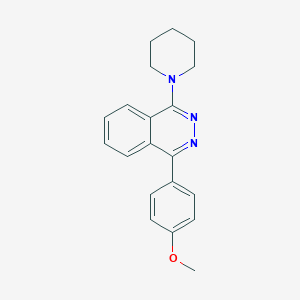![molecular formula C19H10Br2O5 B389624 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione](/img/structure/B389624.png)
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused ring system combining furan and chromene, and is substituted with bromine and hydroxyl groups, enhancing its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione typically involves multi-step organic reactionsThe final step involves the formation of the benzylidene moiety via a condensation reaction with an appropriate aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine substituents or to convert the benzylidene moiety to a benzyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution of bromine atoms can result in various substituted derivatives with different functional groups .
Scientific Research Applications
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings
Mechanism of Action
The mechanism of action of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and bromine substituents play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-2-hydroxybenzylidene derivatives: These compounds share similar structural features and reactivity patterns.
Furochromene derivatives:
Uniqueness
9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. The combination of bromine and hydroxyl groups enhances its versatility in chemical reactions and its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C19H10Br2O5 |
|---|---|
Molecular Weight |
478.1g/mol |
IUPAC Name |
(9Z)-9-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C19H10Br2O5/c1-8-4-15(22)26-18-11(8)2-3-14-16(18)12(19(24)25-14)6-9-5-10(20)7-13(21)17(9)23/h2-7,23H,1H3/b12-6- |
InChI Key |
VQLCEOCONHFICM-SDQBBNPISA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3 |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/C(=O)O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389541.png)
![2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B389543.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B389544.png)
![[2-Ethoxy-4-[9-(4-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] cyclopropanecarboxylate](/img/structure/B389545.png)
![3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389547.png)
![6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-indoline)](/img/structure/B389549.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B389552.png)
![4-(3-cyclohexen-1-yl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B389554.png)

![4-Acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389556.png)


![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B389562.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B389563.png)
